"Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" molecular structure
"Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" molecular structure
An In-depth Technical Guide to Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. We will delve into its molecular structure, synthesis via reductive amination, detailed characterization protocols, and explore its potential utility for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Structure and Significance
Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, with the molecular formula C11H16N2O, is a secondary amine featuring both a pyridine and a tetrahydrofuran moiety. This unique combination of aromatic and aliphatic heterocyclic rings imparts specific chemical properties that make it an interesting building block in synthetic chemistry. The pyridine ring offers a site for coordination with metal ions and can participate in hydrogen bonding, while the tetrahydrofuran ring provides conformational flexibility and can influence solubility.
The strategic placement of these two functional groups suggests its potential as a bidentate ligand in coordination chemistry or as a scaffold in the design of novel bioactive molecules. Understanding its synthesis and characterizing its properties are the first critical steps toward unlocking its potential.
Synthesis Pathway: Reductive Amination
A common and efficient method for synthesizing secondary amines like Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is through reductive amination. This two-step, one-pot reaction involves the formation of an imine from an aldehyde and a primary amine, followed by its reduction to the corresponding amine.
Caption: Reductive amination pathway for the synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a reliable method for the synthesis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) |
| 2-Pyridinecarboxaldehyde | C6H5NO | 107.11 | 10.0 |
| Tetrahydrofurfurylamine | C5H11NO | 101.15 | 10.0 |
| Sodium triacetoxyborohydride | C6H10BNaO6 | 211.94 | 15.0 |
| Dichloromethane (DCM), anhydrous | CH2Cl2 | 84.93 | 50 mL |
| Acetic Acid, glacial | C2H4O2 | 60.05 | 1.0 |
| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | As needed |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed |
Procedure:
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Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-pyridinecarboxaldehyde (10.0 mmol) and anhydrous dichloromethane (50 mL). Stir until the aldehyde is fully dissolved.
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Amine Addition: Add tetrahydrofurfurylamine (10.0 mmol) to the solution. A slight exotherm may be observed.
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Imine Formation: Add glacial acetic acid (1.0 mmol) to catalyze the imine formation. Stir the reaction mixture at room temperature for 1 hour.
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Reduction: In a separate beaker, suspend sodium triacetoxyborohydride (15.0 mmol) in a small amount of anhydrous DCM. Add this suspension to the reaction mixture in portions over 15 minutes. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.
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Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by flash column chromatography on silica gel.
Molecular Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Proton NMR will provide information on the number of different types of protons and their neighboring environments. Expected signals include those from the pyridine ring, the tetrahydrofuran ring, the methylene bridge, and the amine proton.
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¹³C NMR: Carbon NMR will show the number of chemically distinct carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups. Look for characteristic absorption bands for N-H stretching (amine), C-N stretching, and the aromatic C=C and C=N stretching of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the expected [M+H]⁺ ion would be at m/z 193.27.
Potential Applications
The unique structural features of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine suggest several areas of potential application for researchers:
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Coordination Chemistry: The nitrogen atoms of the pyridine ring and the secondary amine can act as a bidentate ligand for various metal ions, forming stable coordination complexes. These complexes could be investigated for catalytic activity or as novel materials with interesting magnetic or optical properties.
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Medicinal Chemistry: The pyridine and tetrahydrofuran motifs are present in numerous bioactive compounds. This molecule could serve as a scaffold for the synthesis of new drug candidates. For example, derivatives of pyridin-2-yl-methylamine have been investigated for their activity as 5-HT1A receptor agonists[1].
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Asymmetric Synthesis: Chiral versions of this amine could be employed as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Safety and Handling
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2-Pyridinecarboxaldehyde: Irritant. Handle in a well-ventilated fume hood.
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Tetrahydrofurfurylamine: Corrosive. Causes burns. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
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Sodium triacetoxyborohydride: Water-reactive. Releases flammable gas. Handle in a dry environment.
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Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use. The final product should be handled with care, assuming it may have unknown biological activity.
Conclusion
Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a readily accessible molecule with a range of potential applications in chemistry and drug discovery. The reductive amination protocol described herein provides a reliable and scalable method for its synthesis. Thorough characterization using standard analytical techniques is crucial to ensure the quality of the material for downstream applications. Further exploration of this compound and its derivatives is warranted to fully elucidate its potential.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
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PubChem. (n.d.). Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1999).
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
